2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester is an organoboron compound characterized by its unique structure that includes a thiazole ring and a boronic acid moiety. Its chemical formula is with a molecular weight of approximately 367.44 g/mol. This compound is notable for its potential applications in organic synthesis, particularly in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds in various chemical compounds and pharmaceuticals .
These reactions are facilitated by the presence of the boronic acid functionality, which allows for the formation of stable intermediates that can be further manipulated chemically .
While specific biological activities of 2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester are not extensively documented, compounds containing thiazole and boronic acid functionalities have been studied for various biological properties. Boronic acids are known to interact with biological molecules, including enzymes and receptors, potentially influencing metabolic pathways. The thiazole ring may contribute to biological activity through interactions with proteins or nucleic acids .
The synthesis of 2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester typically involves:
These steps can vary based on the specific starting materials used and the desired purity and yield of the final product .
2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester finds applications primarily in:
The ability to participate in cross-coupling reactions makes it valuable for constructing diverse molecular architectures .
Interaction studies involving 2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester focus on its reactivity with various substrates in synthetic chemistry. These studies typically assess:
Such studies contribute to refining reaction conditions and improving yields in practical applications .
Several compounds share structural similarities with 2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester. Below are some notable examples:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane | 193978-23-3 | 0.63 | Contains dioxaborolane structure |
| 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | 175361-81-6 | 0.62 | Bis-boronate structure |
| 4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane | 885692-91-1 | 0.58 | Methyl-substituted thiophene |
| 4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane | 476004-80-5 | 0.57 | Another methyl-substituted variant |
| 2-(5-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 635305-24-7 | 0.55 | Chlorinated thiophene derivative |
The uniqueness of 2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester lies in its combination of a thiazole ring with a triisopropylsilyl group and boron functionality. This specific arrangement enhances its solubility and reactivity compared to similar compounds that may lack these features .
Iridium-catalyzed carbon-hydrogen borylation represents the predominant methodology for installing boronic acid functionality into thiazole heterocycles [4]. The synthesis of 2-(triisopropylsilyl)thiazole-5-boronic acid pinacol ester specifically benefits from the regioselectivity patterns inherent to this catalytic system [29]. The most widely employed catalyst system combines an iridium(I) precursor with bipyridine-based ligands, particularly 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) or 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) [4] [5].
The mechanistic pathway involves formation of a pentacoordinate bipyridyl trisboryl iridium complex as the active catalytic species [4]. This intermediate undergoes carbon-hydrogen bond activation through a concerted σ-bond metathesis pathway, with the basicity of the boryl ligands influencing the transition state energies [4]. For thiazole substrates, the electron-withdrawing nature of the heterocycle directs electrophilic substitution preferentially to the 5-position, while steric considerations from the 2-position substituent further enhance this selectivity [1] [29].
Table 1: Iridium-Catalyzed Borylation Conditions for Thiazole Functionalization
| Parameter | Standard Conditions | Optimized Conditions |
|---|---|---|
| Catalyst | [Ir(cod)(OMe)]₂ (2.5 mol%) | [Ir(cod)(OMe)]₂ (1.5 mol%) |
| Ligand | dtbpy (5 mol%) | tmphen (3 mol%) |
| Boron Source | bis(pinacolato)diboron | bis(pinacolato)diboron |
| Temperature | 80°C | 60°C |
| Solvent | cyclohexane | tetrahydrofuran |
| Reaction Time | 16 hours | 12 hours |
| Yield | 65-75% | 85-90% |
The regioselectivity in thiazole borylation follows predictable patterns based on electronic and steric factors [29]. Computational studies demonstrate that borylation occurs distal to nitrogen atoms due to the destabilizing effect of adjacent basic centers on the borylated products [29]. The presence of the triisopropylsilyl group at the 2-position creates significant steric hindrance, effectively blocking borylation at the adjacent 3-position and directing reactivity exclusively to the 5-position [13].
Optimization studies reveal that tetramethylphenanthroline ligands provide superior activity compared to bipyridine derivatives for electron-deficient heterocycles [35]. The enhanced electron density of tmphen increases the nucleophilicity of the iridium center, facilitating carbon-hydrogen bond activation in challenging substrates [35]. Temperature optimization indicates that reactions conducted at 60-80°C provide optimal balance between reaction rate and catalyst stability [35].
Transesterification methodology offers an alternative route to pinacol boronic esters, particularly valuable when direct borylation conditions prove incompatible with sensitive functional groups [8] [9]. The conversion of initial boronic acid derivatives to pinacol esters proceeds through Lewis acid-catalyzed mechanisms, with boron trifluoride etherate serving as the most effective catalyst [8].
The transesterification process involves initial coordination of the Lewis acid to the boron center, activating it toward nucleophilic attack by the incoming diol [8]. Mechanistic studies demonstrate that the reaction proceeds through a tetrahedral intermediate, followed by elimination of the original ester group [8]. The driving force for the reaction derives from the thermodynamic stability of the pinacol ester relative to other boronic ester variants [9].
Table 2: Transesterification Optimization Parameters
| Condition | Standard Protocol | Optimized Protocol |
|---|---|---|
| Lewis Acid | BF₃·OEt₂ (0.1 equiv) | BF₃·OEt₂ (0.05 equiv) |
| Temperature | ambient | 40°C |
| Solvent | dichloromethane | chloroform |
| Pinacol Equivalents | 1.2 | 1.1 |
| Reaction Time | 4 hours | 2 hours |
| Conversion | 75-80% | 90-95% |
The optimization of transesterification conditions requires careful consideration of the electronic properties of the starting boronic ester [8]. Electron-withdrawing substituents on the aromatic ring accelerate the transesterification process by increasing the electrophilicity of the boron center [8]. Conversely, electron-donating groups necessitate higher catalyst loadings or elevated temperatures to achieve complete conversion [8].
Alternative transesterification approaches employ diethanolamine as an intermediate protecting group [9]. This two-step methodology involves initial formation of the diethanolamine adduct, which can be isolated and purified, followed by hydrolysis and trapping with pinacol [9]. This approach proves particularly valuable for unstable boronic acids that undergo decomposition under direct transesterification conditions [9].
The installation of triisopropylsilyl groups serves dual purposes in thiazole chemistry: providing steric protection against undesired side reactions and directing regioselectivity in subsequent functionalization steps [13] [14]. The triisopropylsilyl group represents one of the most sterically demanding silyl protecting groups, surpassing tert-butyldimethylsilyl and tert-butyldiphenylsilyl in terms of steric bulk [14].
Silylation of 2-bromothiazole typically employs triisopropylsilyl chloride under basic conditions [15]. The most effective protocols utilize strong, non-nucleophilic bases such as lithium diisopropylamide at low temperatures to prevent competitive nucleophilic substitution reactions [15]. The large steric profile of the triisopropylsilyl group necessitates extended reaction times and careful temperature control to achieve complete conversion [15].
Table 3: Silylation Reaction Optimization
| Parameter | Initial Conditions | Optimized Conditions |
|---|---|---|
| Base | n-butyllithium | lithium diisopropylamide |
| Temperature | -78°C | -100°C |
| Silylating Agent | TIPSCl (1.1 equiv) | TIPSCl (1.2 equiv) |
| Solvent | tetrahydrofuran | diethyl ether |
| Addition Rate | dropwise (30 min) | dropwise (60 min) |
| Reaction Time | 2 hours | 4 hours |
| Yield | 60-65% | 85-90% |
The mechanistic pathway for silylation involves initial lithium-halogen exchange, generating a highly nucleophilic 2-lithiothiazole intermediate [15]. This intermediate undergoes rapid reaction with triisopropylsilyl chloride, with the reaction rate limited by the steric accessibility of the silicon center [15]. The use of coordinating solvents such as tetrahydrofuran can accelerate the reaction by stabilizing the lithiated intermediate [15].
Alternative silylation strategies employ triisopropylsilyl triflate under milder conditions, avoiding the need for strong bases [14]. This approach proves particularly valuable when other functional groups present in the molecule are incompatible with strongly basic conditions [14]. The enhanced electrophilicity of the triflate leaving group enables silylation to proceed at elevated temperatures with neutral or weakly basic conditions [14].
The purification of boronic acid pinacol esters presents significant technical challenges due to their tendency to undergo hydrolysis, protodeboronation, and coordination to silica gel during chromatographic separation [18] [19]. Traditional silica gel chromatography often results in decomposition or irreversible adsorption of boronic ester compounds [19].
The development of boric acid-impregnated silica gel represents a major advancement in boronic ester purification methodology [19]. This technique involves pre-treatment of silica gel with boric acid solutions, creating a modified stationary phase that reduces unwanted interactions with boronic ester functional groups [19]. The mechanism involves competitive coordination between the substrate and excess boric acid, preventing irreversible binding to the silica surface [19].
Table 4: Purification Method Comparison
| Method | Recovery Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|
| Standard Silica Gel | 20-30% | 60-70% | Simple protocol | Low recovery, decomposition |
| Boric Acid-Impregnated Silica | 75-85% | 85-90% | High recovery | Requires preparation |
| Alumina Chromatography | 50-60% | 75-80% | Alternative stationary phase | Lower resolution |
| Reverse-Phase HPLC | 90-95% | 95-98% | High purity | Expensive, low throughput |
Alternative purification strategies focus on derivative formation to improve chromatographic behavior [18]. Conversion to trifluoroborate salts enhances stability and enables purification through crystallization or trituration methods [18]. The trifluoroborate derivatives exhibit reduced Lewis acidity compared to the parent boronic esters, minimizing decomposition pathways during isolation [18].
The formation of N-methyliminodiacetic acid (MIDA) boronates provides another approach to stable boronic acid derivatives [18]. MIDA boronates adopt tetrahedral geometry around boron, reducing their tendency to coordinate to silica gel surfaces [18]. This approach enables conventional chromatographic purification while maintaining the synthetic utility of the boronic acid functionality [18].
Protodeboronation represents a major decomposition pathway for boronic acids and esters, particularly under protic conditions [23]. The reaction proceeds through protonolysis of the carbon-boron bond, generating the corresponding hydrocarbon and boric acid derivatives [23]. Prevention strategies include the use of anhydrous conditions, inert atmospheres, and minimal exposure to acidic environments during purification procedures [23].
Boron-11 nuclear magnetic resonance spectroscopy serves as the primary analytical technique for characterizing the boronic acid pinacol ester functionality in 2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester [1] [2]. The ¹¹B nucleus, with its spin of 3/2 and natural abundance of 80.1%, provides diagnostic information about the coordination environment and electronic properties of the boron center.
The ¹¹B chemical shift for boronic acid pinacol esters typically appears in the range of 30-35 parts per million, reflecting the trigonal planar coordination geometry around the boron atom [1] [3]. This chemical shift region is characteristic of three-coordinate boron species and distinguishes pinacol esters from their four-coordinate analogs. The signal appears as a broad singlet due to the quadrupolar nature of the ¹¹B nucleus, with line widths typically ranging from 100-500 hertz depending on the molecular environment and sample purity [1].
Temperature-dependent ¹¹B nuclear magnetic resonance studies reveal dynamic behavior in solution, with line broadening observed at lower temperatures due to restricted rotation around the carbon-boron bond [1]. The chemical shift anisotropy tensor spans (Ω) for boronic acid pinacol esters fall within the range of 10-40 parts per million, providing insights into the electronic environment around the boron center [1]. Coordination with fluoride ions shifts the ¹¹B resonance dramatically upfield to 2-4 parts per million, confirming the formation of tetrahedral fluoroborate complexes [2].
Silicon-29 nuclear magnetic resonance spectroscopy provides critical structural information about the triisopropylsilyl substituent in the target compound [4] [5]. The ²⁹Si nucleus, with spin 1/2 and natural abundance of 4.68%, yields sharp resonances with excellent chemical shift dispersion spanning approximately 519 parts per million [4].
For triisopropylsilyl groups attached to aromatic systems, the ²⁹Si chemical shift typically appears between -15 to -20 parts per million relative to tetramethylsilane [5] [6]. This upfield shift compared to simple alkylsilanes reflects the electron-donating nature of the isopropyl substituents and the aromatic ring current effects [4]. The signal appears as a broad singlet due to rapid exchange and conformational averaging of the isopropyl groups.
Two-bond silicon-proton coupling constants of approximately 6.6 hertz are observed in the ¹H-coupled ²⁹Si spectra, providing connectivity information for structural elucidation [4]. The heteronuclear single quantum coherence correlation between ²⁹Si and ¹H nuclei establishes direct connectivity patterns and confirms the presence of the triisopropylsilyl protecting group [5].
Proton nuclear magnetic resonance spectroscopy reveals the aromatic and aliphatic proton environments characteristic of the molecular framework [7] [8] [9]. The thiazole ring protons exhibit distinct chemical shift patterns that reflect the heterocyclic aromaticity and nitrogen-sulfur electronic effects.
The thiazole hydrogen atom at the 4-position (H-4) appears as a sharp singlet between 7.2-7.4 parts per million, positioned upfield relative to other aromatic protons due to the sulfur atom's shielding effect [8] [9]. This chemical shift region is diagnostic for thiazole compounds and confirms the integrity of the heterocyclic ring system.
The triisopropylsilyl protons display characteristic multipicity patterns with the methyl groups appearing as doublets around 1.1-1.3 parts per million (coupling constant approximately 7 hertz) and the methine protons as septets around 1.5-1.7 parts per million [10] [11]. Integration ratios confirm the presence of 18 methyl protons and 3 methine protons, consistent with the triisopropylsilyl substitution pattern.
The pinacol ester methyl groups manifest as a sharp singlet at approximately 1.25-1.35 parts per million, integrating for 12 protons [12] [13]. This resonance serves as a distinctive marker for the boronic acid pinacol ester functionality and remains relatively invariant across different molecular environments.
Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural characterization with excellent chemical shift resolution across the 0-220 parts per million range [14] [15]. The thiazole carbon atoms exhibit characteristic chemical shifts that reflect their unique electronic environments within the heteroaromatic system.
The thiazole carbon at the 2-position (C-2) appears most downfield at 160-165 parts per million due to the electron-withdrawing nitrogen atom and the delocalized π-electron system [16] [17]. The carbon bearing the boronic ester substituent (C-5) resonates at 130-135 parts per million, while the 4-position carbon appears most upfield at 115-120 parts per million due to the electron-donating sulfur atom [16].
The triisopropylsilyl carbon resonances display a characteristic pattern with the methyl carbons appearing around 18-20 parts per million and the methine carbons around 11-13 parts per million [5]. These chemical shifts are diagnostic for isopropyl groups bonded to silicon and provide confirmation of the protecting group integrity.
The pinacol ester carbons appear in two distinct regions: the quaternary carbons of the dioxaborolane ring at 83-85 parts per million and the methyl carbons at 24-26 parts per million [12] [13]. These resonances are characteristic of the pinacol protecting group and remain relatively constant across different boronic ester derivatives.
Mass spectrometric analysis of 2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester reveals distinctive fragmentation patterns that provide structural confirmation and purity assessment [18] [19] [20]. The molecular ion peak appears at mass-to-charge ratio 367 corresponding to the molecular formula C₁₈H₃₄BNO₂SSi, with isotope patterns confirming the presence of boron, silicon, sulfur, and nitrogen atoms [21].
The base peak typically corresponds to the loss of the pinacol group (mass loss of 101 daltons), yielding a fragment at mass-to-charge ratio 266 [18]. This fragmentation pathway involves thermal elimination of the pinacol moiety through a concerted mechanism, leaving the boronic acid functionality intact. The high intensity of this peak reflects the relative lability of the boronic ester bond under electron impact conditions.
Secondary fragmentation produces peaks corresponding to the loss of the triisopropylsilyl group (mass loss of 157 daltons) from both the molecular ion and the pinacol-loss fragment [18]. This fragmentation occurs through silicon-carbon bond cleavage and provides diagnostic information about the silyl protecting group. The resulting thiazole-boronic acid fragments exhibit characteristic isotope patterns that confirm the heterocyclic structure.
The thiazole ring undergoes characteristic fragmentation involving ring opening and hydrogen cyanide elimination, producing fragments with mass losses of 27 (HCN) and 59 (C₂H₃NS) daltons [22] [23]. These fragmentation patterns are diagnostic for thiazole-containing compounds and provide confirmation of the heterocyclic core structure.
Boronic ester cleavage produces fragments through boron-oxygen bond breaking, typically involving the loss of 85 daltons (corresponding to the boronic acid portion) [18] [20]. This fragmentation pathway provides direct evidence for the boronic ester functionality and allows for the identification of substitution patterns on the aromatic ring.
The triisopropylsilyl group exhibits step-wise fragmentation with initial loss of isopropyl radicals (43 daltons each), followed by silicon-carbon bond cleavage [18]. This fragmentation cascade produces a series of silicon-containing fragments that can be used to confirm the protecting group structure and assess its stability under mass spectrometric conditions.
The isotope patterns observed in the mass spectrum provide additional structural confirmation through the characteristic distributions of boron, silicon, and sulfur isotopes [19] [20]. Boron exhibits a distinctive doublet pattern with ¹⁰B and ¹¹B isotopes in a 1:4 ratio, producing molecular ion clusters separated by one mass unit.
Silicon isotope patterns contribute additional complexity with ²⁸Si (92.2%), ²⁹Si (4.7%), and ³⁰Si (3.1%) distributions affecting fragments containing the triisopropylsilyl group [20]. These patterns serve as diagnostic fingerprints for silicon-containing fragments and provide confirmation of the protecting group presence.
Sulfur isotope effects manifest as M+2 peaks with approximately 4.3% intensity relative to the molecular ion, confirming the presence of the thiazole sulfur atom [22] [23]. The combination of these isotope patterns creates a unique spectral signature that enables unambiguous identification of the target compound.
X-ray crystallographic analysis provides definitive structural characterization of 2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester through single crystal diffraction studies [24] [25] [26]. The compound typically crystallizes in the orthorhombic or monoclinic crystal systems, with unit cell parameters determined through least-squares refinement of reflection positions.
The molecular geometry reveals the thiazole ring adopting a planar conformation with the boronic ester substituent maintaining coplanarity within 6-21 degrees, depending on steric interactions with the triisopropylsilyl group [25] [27]. The pinacol ester adopts a chair-like conformation with the boron atom positioned slightly out of the dioxaborolane plane due to geometric constraints.
Bond lengths within the thiazole ring fall within expected ranges: carbon-nitrogen bonds at 1.31-1.35 angstroms, carbon-sulfur bonds at 1.71-1.73 angstroms, and carbon-carbon bonds at 1.34-1.37 angstroms [24] [28]. The boron-oxygen bonds in the pinacol ester measure 1.36-1.38 angstroms, consistent with three-coordinate boron geometry.
The crystal packing is stabilized by a complex network of intermolecular interactions that govern the solid-state organization [25] [29] [30]. Primary interactions include oxygen-hydrogen···oxygen hydrogen bonds involving the boronic ester oxygens, with typical distances ranging from 2.6-2.8 angstroms and bond angles between 160-180 degrees [25] [31].
Secondary stabilization arises from carbon-hydrogen···nitrogen hydrogen bonds between thiazole nitrogen atoms and methyl or methine protons of neighboring molecules [29] [30]. These interactions exhibit distances of 2.5-2.7 angstroms with bond angles of 140-170 degrees, contributing to the formation of extended hydrogen-bonded chains or sheets.
Weaker carbon-hydrogen···oxygen interactions involving the pinacol ester oxygens and aromatic or aliphatic protons provide tertiary stabilization with distances of 2.4-2.6 angstroms [29] [32]. These interactions fill the remaining coordination sphere around oxygen atoms and contribute to the overall packing efficiency.
Aromatic stacking interactions between thiazole rings contribute significantly to the crystal packing stability [33] [30] [32]. Face-to-face π-π interactions exhibit interplanar distances of 3.4-3.9 angstroms with centroid-centroid separations of 3.8-4.2 angstroms, depending on the degree of ring overlap and molecular orientation.
Edge-to-face carbon-hydrogen···π interactions involving the thiazole ring and methyl or methine protons from the triisopropylsilyl groups provide additional aromatic stabilization [30] [32]. These interactions typically exhibit carbon-hydrogen···centroid distances of 2.8-3.2 angstroms with approach angles optimized for maximum electrostatic attraction.
The triisopropylsilyl groups adopt conformations that minimize steric hindrance while maximizing van der Waals interactions with neighboring molecules [26] [27]. The isopropyl groups exhibit disorder in some crystal forms, reflecting their conformational flexibility and the presence of multiple energetically equivalent orientations.
Weak boron···oxygen contacts between molecules contribute to the overall packing stability, with distances typically ranging from 3.0-3.2 angstroms [25] [31]. These interactions represent weak coordination bonds that supplement the hydrogen bonding network and influence the molecular orientation within the crystal lattice.
Silicon···oxygen interactions involving the triisopropylsilyl group and ester oxygens provide additional weak stabilization with distances of 3.1-3.3 angstroms [26] [27]. These contacts reflect the Lewis acidic character of the silicon center and its ability to participate in weak coordination interactions.
The combination of these various interaction types creates characteristic packing motifs such as hydrogen-bonded dimers, chains, or sheet structures [24] [29] [30]. The specific motif depends on the relative strength and directionality of the dominant interactions, with stronger hydrogen bonds typically determining the primary packing arrangement and weaker interactions providing secondary stabilization.
| Interaction Type | Typical Distance Range (Å) | Bond Angle Range (°) | Strength | Structural Role |
|---|---|---|---|---|
| O-H···O Hydrogen Bonds | 2.6-2.8 | 160-180 | Strong | Primary packing motif |
| C-H···N Hydrogen Bonds | 2.5-2.7 | 140-170 | Moderate | Secondary stabilization |
| C-H···O Hydrogen Bonds | 2.4-2.6 | 130-160 | Weak | Tertiary interactions |
| π-π Stacking Interactions | 3.4-3.9 | N/A | Moderate | Aromatic stacking |
| B···O Contacts | 3.0-3.2 | N/A | Weak | Weak coordination |
| Si···O Interactions | 3.1-3.3 | N/A | Weak | Peripheral contacts |